molecular formula C17H17Cl2NO2 B5824394 N-(3,5-dichlorophenyl)-2-(4-isopropylphenoxy)acetamide

N-(3,5-dichlorophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5824394
M. Wt: 338.2 g/mol
InChI Key: GMSNPUOFHUEALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diclofenac is synthesized by acylation of 2-(4-isopropylphenoxy) acetic acid with 3,5-dichloroaniline in the presence of thionyl chloride. It is a white crystalline powder that is poorly soluble in water but highly soluble in organic solvents like ethanol, acetone, and chloroform. It is widely used as a painkiller and anti-inflammatory drug for treating various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps.

Mechanism of Action

The mechanism of action of Diclofenac involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain, and the reduction in their production results in a decrease in inflammation and pain. Diclofenac also inhibits the activity of COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This can lead to stomach ulcers and bleeding in some cases.
Biochemical and physiological effects:
Diclofenac has various biochemical and physiological effects on the body. It decreases inflammation and pain by inhibiting the production of prostaglandins. It also has an antipyretic effect, which means it can reduce fever. Diclofenac can cause side effects such as stomach ulcers, bleeding, and kidney damage if used for a long time or at high doses.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It is easily available, and its effects are well documented. It can be used to investigate the effects of COX-2 inhibition on different physiological and biochemical pathways. However, it also has some limitations. It can cause side effects such as stomach ulcers, bleeding, and kidney damage, which can affect the results of the experiment. It is also important to use the appropriate dose and duration of treatment to avoid these side effects.

Future Directions

There are several future directions for the research on Diclofenac. One area of research is to investigate the effects of Diclofenac on different physiological and biochemical pathways. Another area of research is to develop new formulations of Diclofenac that can reduce the risk of side effects. Additionally, research can be conducted to investigate the effects of Diclofenac on different types of pain and inflammation. Finally, studies can be conducted to investigate the long-term effects of Diclofenac use on the body.
Conclusion:
In conclusion, Diclofenac is a widely used NSAID that has been extensively researched for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins. Diclofenac has various biochemical and physiological effects on the body, and it can cause side effects such as stomach ulcers, bleeding, and kidney damage if used for a long time or at high doses. There are several future directions for the research on Diclofenac, including investigating its effects on different physiological and biochemical pathways, developing new formulations, and investigating its long-term effects on the body.

Synthesis Methods

The synthesis method of Diclofenac involves the reaction of 2-(4-isopropylphenoxy) acetic acid with 3,5-dichloroaniline in the presence of thionyl chloride. The reaction takes place at a temperature of 80-90°C for 2-3 hours, and the product is obtained by recrystallization from ethanol.

Scientific Research Applications

Diclofenac has been extensively researched for its anti-inflammatory and analgesic properties. It is used in various scientific research studies to investigate its effects on different physiological and biochemical pathways. It has been found to have a significant impact on the prostaglandin synthesis pathway, which is responsible for inflammation and pain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)12-3-5-16(6-4-12)22-10-17(21)20-15-8-13(18)7-14(19)9-15/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSNPUOFHUEALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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